molecular formula C17H32O B12588606 Heptadec-3-EN-2-one CAS No. 875247-07-7

Heptadec-3-EN-2-one

Cat. No.: B12588606
CAS No.: 875247-07-7
M. Wt: 252.4 g/mol
InChI Key: QABMZKHISPGULD-UHFFFAOYSA-N
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Description

Heptadec-3-en-2-one is an organic compound with the molecular formula C17H32O It is a ketone with a double bond located at the third carbon atom in the heptadecane chain This compound is known for its distinctive odor and is often used in the fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-3-yn-2-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Heptadec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptadec-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields heptadecane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Heptadec-3-enoic acid.

    Reduction: Heptadecane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its role in pheromone signaling in insects.

    Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the fragrance industry for its distinctive odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of heptadec-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with olfactory receptors, leading to the perception of its odor. In antimicrobial applications, it may disrupt the cell membrane of microorganisms, leading to cell death. The exact molecular targets and pathways involved in its anti-inflammatory effects are still under investigation.

Comparison with Similar Compounds

Heptadec-3-en-2-one can be compared with other similar compounds such as:

    Heptadecane: A saturated hydrocarbon with no double bonds.

    Heptadec-3-yn-2-one: An alkyne with a triple bond at the third carbon atom.

    Heptadec-3-enoic acid: An unsaturated carboxylic acid with a double bond at the third carbon atom.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

875247-07-7

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

heptadec-3-en-2-one

InChI

InChI=1S/C17H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h15-16H,3-14H2,1-2H3

InChI Key

QABMZKHISPGULD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C

Origin of Product

United States

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